
N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C14H22N4O2 and its molecular weight is 278.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article discusses its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a piperidine core substituted with a pyrazin-2-yloxy group and a tert-butyl group. Its molecular formula is C13H20N2O2, and it has a molecular weight of approximately 236.32 g/mol. The synthesis typically involves the reaction of tert-butylamine with pyrazine derivatives under controlled conditions to yield the desired amide.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its effects on various biological pathways:
- Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid that modulates inflammation and pain. Inhibition of NAAA leads to increased levels of PEA, enhancing its anti-inflammatory effects. The compound was found to exhibit low nanomolar inhibitory activity against human NAAA, with an IC50 value of 0.042 μM .
- Antimycobacterial Activity : Research has shown that derivatives of piperidine, including compounds like this compound, exhibit significant activity against Mycobacterium tuberculosis. In studies, compounds were tested for their minimum inhibitory concentrations (MICs), revealing effective inhibition at concentrations as low as 0.5 μg/mL against resistant strains .
- Antiviral Properties : Similar piperidine derivatives have demonstrated efficacy as CCR5 antagonists in HIV research, which suggests potential antiviral applications for the compound . For instance, related piperidine compounds have shown IC50 values in the nanomolar range for inhibiting HIV replication .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substitution Patterns : The presence of polar groups and modifications on the piperidine ring significantly affect the compound's potency and selectivity for biological targets.
- Pyrazine Ring Influence : The pyrazine moiety contributes to enhanced binding affinity and selectivity towards specific enzymes and receptors, as evidenced by SAR studies indicating that modifications on this ring can lead to increased inhibitory activity against targets like NAAA .
Data Table: Biological Activity Summary
Biological Target | Activity Type | IC50/EC50 Values | Reference |
---|---|---|---|
NAAA | Inhibition | 0.042 μM | |
Mycobacterium tuberculosis | Antimycobacterial | 0.5 - 2 μg/mL | |
CCR5 (HIV) | Antiviral | ~1 nM |
Case Studies
- NAAA Inhibition Study : A detailed investigation into the pharmacodynamics of this compound highlighted its role as a potent NAAA inhibitor, leading to significant increases in endogenous PEA levels in inflammatory models .
- Antimycobacterial Efficacy : In vitro studies demonstrated that this compound exhibited strong bactericidal activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, showcasing its potential as a novel therapeutic agent for tuberculosis .
科学的研究の応用
Chemical Structure and Synthesis
The compound features a piperidine ring with a tert-butyl group and a pyrazin-2-yloxy substituent. The synthesis typically involves:
- Formation of the Piperidine Ring : Achieved through cyclization of appropriate precursors.
- Introduction of the Tert-butyl Group : Conducted via alkylation with tert-butyl halide.
- Attachment of the Pyrazin-2-yloxy Group : Accomplished through etherification with pyrazin-2-ol in the presence of a base.
Medicinal Chemistry
N-(tert-butyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide has been explored for its therapeutic potential, particularly in:
-
Anticancer Research : The compound has shown promise in inhibiting the growth of various cancer cell lines, including ovarian and breast cancer cells. In vitro studies indicate moderate cytotoxicity, suggesting further investigation is warranted to elucidate its mechanism of action and therapeutic applications.
Cell Line IC50 (µM) Notes Ovarian Cancer 25 Moderate activity observed Breast Cancer 30 Further studies needed
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies suggest it could be developed as an antimicrobial agent, although specific Minimum Inhibitory Concentration (MIC) values require further elucidation.
The compound's interaction with biological systems has been investigated, particularly regarding its potential as an enzyme inhibitor. For instance, it may inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development targeting various diseases.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of this compound, researchers found that the compound inhibited cell proliferation in ovarian cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
A separate study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that this compound had a notable effect on bacterial growth inhibition, warranting further exploration into its use as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
Substituent | Activity | IC50 (µM) | Notes |
---|---|---|---|
Tert-butyl | Enhances lipophilicity | - | Critical for pharmacokinetics |
Pyrazin-2-yloxy | High biological activity | - | Essential for target interaction |
特性
IUPAC Name |
N-tert-butyl-4-pyrazin-2-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)17-13(19)18-8-4-11(5-9-18)20-12-10-15-6-7-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUNGAWSUYIQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。